(Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine
Description
(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is a structurally complex thiazole derivative characterized by a brominated ethylidene group, a methoxyamine substituent, and a 4-methyl-2-phenylthiazole core. Its Z-configuration is critical for stereochemical stability and biological interactions. The compound’s synthesis typically involves condensation of a brominated ketone intermediate with methoxyamine, as demonstrated in analogous protocols for oxime-substituted amides . Thiazole derivatives are pharmacologically significant due to their roles as enzyme inhibitors and ligands for biological targets, with structural features that enhance lipophilicity and binding affinity .
Properties
IUPAC Name |
(Z)-2-bromo-N-methoxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNEUNNZNSGG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC)/CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with α-bromo ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine atom.
Reduction: : The thiazole ring can be reduced to form a thiol derivative.
Substitution: : The methoxyamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromine (Br₂)
Reduction: : Thiol derivatives
Substitution: : Various amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology
The biological applications of this compound include its potential use as a bioactive agent. Thiazole derivatives have been shown to exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific diseases.
Industry
In industry, this compound could be used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Reactivity of Bromine: The target compound’s 2-bromoethylidene group shares reactivity with 2-bromoimidazo-thiadiazole derivatives, where bromine is readily substituted by amines or other nucleophiles . This contrasts with non-brominated thiazoles (e.g., thiazol-4(5H)-ones), which lack such versatility in synthetic modifications .
Stereochemical Influence : The Z-configuration in the target compound and (Z)-thiazol-4(5H)-ones is crucial for biological activity. For example, (Z)-benzylidene thiazolones exhibit superior antimicrobial activity compared to their E-isomers due to optimized spatial alignment with target enzymes .
Thiazol-4(5H)-ones, however, prioritize antimicrobial over anti-inflammatory activity, unlike COX/LOX-inhibiting compounds in .
Key Observations:
- The target compound’s synthesis aligns with oxime/amine condensation methodologies (e.g., methoxyamine hydrochloride reacting with bromoethanone), but its yield is unspecified . In contrast, (Z)-thiazol-4(5H)-ones achieve higher yields (70–92%) via Knoevenagel condensations under mild conditions .
- Multi-step bromination/amination routes (e.g., for COX/LOX inhibitors in ) suffer from moderate yields (45–59%), highlighting efficiency challenges in brominated thiazole derivatives .
Pharmacophoric Features and Limitations
- Methoxyamine Group : Unique to the target compound, this group may enhance stability or enable DNA interaction, as seen in methoxyamine’s role as an AP-site binder in cancer therapies .
- Limitations : Unlike COX/LOX inhibitors (e.g., compound 5d in , IC50 = 11.00 μM for 5-LOX), the target compound lacks documented enzyme inhibition data, necessitating further biological profiling .
Biological Activity
(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a bromine atom and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.
The chemical formula for this compound is , with a molecular weight of 296.182 g/mol. Its structural characteristics are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine |
| Molecular Formula | |
| Molecular Weight | 296.182 g/mol |
| CAS Number | 866017-73-4 |
| InChI Key | BOMSILGSXFNLJX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine exhibit significant antimicrobial properties. The mechanism of action is believed to involve the disruption of essential biochemical pathways in microorganisms, such as cell wall synthesis and protein synthesis, leading to microbial growth inhibition .
Key Findings:
- Target Organisms: Effective against various bacteria and fungi.
- Mode of Action: Likely interacts with microbial proteins or enzymes essential for survival.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The presence of the thiazole ring in (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is crucial for its cytotoxic effects against cancer cell lines.
Case Studies:
- Cytotoxicity Assays: Compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 23.30 µM against various cancer cell lines, indicating potent anticancer activity .
- Structure Activity Relationship (SAR): The methyl group on the phenyl ring enhances activity, suggesting that modifications at specific positions can significantly influence efficacy.
Synthesis and Research Applications
The synthesis of (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine typically involves:
- Formation of the Thiazole Ring: Cyclization of α-haloketones with thiourea.
- Bromination: Treatment with brominating agents under controlled conditions.
This compound serves as an intermediate in medicinal chemistry, particularly in developing pharmaceuticals with antimicrobial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
